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Compound of Interest

Compound Name:
4-methyl-1H-pyrrolo[2,3-

c]pyridine-3-carbaldehyde

CAS No.: 1190319-89-1

Cat. No.: B3219695

Get Quote

Executive Summary
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) represents a critical scaffold in modern drug discovery,

particularly for kinase inhibitors (e.g., JAK, Trk) and as a fluorescent biological probe. Its

performance is defined by a unique combination of red-shifted optical properties and enhanced

aqueous solubility compared to its isomers (4-, 5-, 7-azaindole) and the parent indole.

This guide provides a technical comparison of the UV-Vis absorption maxima (

) of substituted 6-azaindoles. Unlike 7-azaindole, which forms dimers, 6-azaindole is distinct in
its tendency to form cyclic trimers in the ground state, significantly influencing its
solvatochromic behavior and proton transfer mechanisms.

Part 1: Fundamental Photophysics & Isomer
Comparison
The electronic absorption of azaindoles is dominated by
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transitions involving the

and

excited states. The position of the pyridine nitrogen atom drastically alters the HOMO-LUMO
gap and the dipole moment, leading to distinct spectral signatures.

Comparative Performance: Indole vs. Azaindole Isomers
The following table benchmarks the optical and physical performance of 6-azaindole against its

primary alternatives.

Table 1: Optical and Physical Properties of Azaindole Isomers

Property
Indole

(Reference)
6-Azaindole

(Focus)
7-Azaindole

(Alternative)
4-Azaindole

(Abs) Neutral 270–280 nm 280–300 nm 288 nm 288 nm

(Abs) Protonated N/A 320 nm ~295 nm ~305 nm

Fluorescence

Emission
~310–320 nm 380 nm 335 nm 320 nm

Tautomer

Emission
None

~440–500 nm

(Trimer

mediated)

~500 nm (Dimer

mediated)
Weak

Aqueous

Solubility
Low (< 1 mg/mL)

High (> 25-fold

vs Indole)
High Moderate

pKa (Pyridine N) N/A 8.0 4.6 14.6 (acidic)

Key Advantage Natural baseline

Red-shifted

probe; High

solubility

Well-studied;

Dimer physics

Metabolic

stability
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Technical Insight: 6-Azaindole exhibits a bathochromic shift (red shift) compared to 7-azaindole.

This is critical for biological assays, as it allows for excitation/detection outside the range of

native protein autofluorescence (typically dominated by Tryptophan at 280/340 nm).

Electronic Transition Mechanism
The following diagram illustrates the energy states governing these transitions. Note the

specific "Trimer" pathway for 6-azaindole, which differs from the "Dimer" pathway of 7-

azaindole.
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Figure 1: Electronic energy level diagram highlighting the unique trimer-mediated proton

transfer pathway in 6-azaindole.

Part 2: Substituent Effects on Absorption Maxima
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Modifying the 6-azaindole core at the C3 or N1 position significantly alters the absorption

profile. This is the primary method for tuning the scaffold for specific drug-target interactions or

probe capabilities.

C3-Substitution (The "Kinase" Position)
Substitution at C3 is most common in drug design. Conjugation at this position stabilizes the

excited state, leading to significant red shifts.

Table 2:

Shifts in 3-Substituted 6-Azaindoles

Substituent (R
at C3)

Electronic
Effect (MeOH/EtOH) Shift vs Parent Application

-H (Parent) Reference 298 nm 0 nm Scaffold

-CH

-CH(NH

)COOH

Weak Donor

(Hyperconjugatio

n)

325 nm +27 nm
6-Azatryptophan

(Probe)

-CHO (Formyl)
Strong Acceptor

(Conjugation)
~315–325 nm +20–30 nm

Reactive

Intermediate

-CO-R (Acyl) Strong Acceptor 310–320 nm +15–25 nm
Kinase Inhibitor

Core

-Halogen (Br/I)
Inductive

Withdrawal
300–305 nm +2–7 nm

Cross-coupling

Partner

N1-Substitution (Solubility & Permeability)
Alkylation of the pyrrole nitrogen (N1) prevents proton transfer (ESTPT) and generally

simplifies the spectrum to a single monomeric species.

N1-Methylation: slight bathochromic shift (~2-5 nm) due to inductive donation (+I).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3219695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


N1-Arylation: Significant bathochromic shift if the aryl group is coplanar; often twisted,

reducing the effect.

Predictive Logic for Spectral Tuning
Use the following logic flow to predict spectral shifts when designing new derivatives.

Select Substituent

Position?

C3 Position
(Conjugation Sensitive)
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Hyperchromic Effect
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Click to download full resolution via product page

Figure 2: Decision tree for predicting spectral shifts in substituted 6-azaindoles.
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Part 3: Experimental Protocol for UV-Vis
Characterization
To ensure data integrity and reproducibility, the following protocol controls for the unique

aggregation (trimerization) and protonation properties of 6-azaindole.

Reagents & Equipment[1]
Solvent: Spectroscopic grade Methanol (MeOH) or Cyclohexane.

Note: Use Cyclohexane for neutral monomer observation. Use MeOH to observe

hydrogen-bonding effects.

Buffer: 10 mM Phosphate buffer (pH 7.4) for biological relevance.

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1900).

Step-by-Step Workflow
Stock Preparation:

Dissolve 1.0 mg of 6-azaindole derivative in 10 mL MeOH (Stock A: ~100 µg/mL).

Critical: 6-azaindoles are soluble, but sonication is recommended to ensure no micro-

aggregates remain.

Dilution Series (Linearity Check):

Prepare concentrations of 5, 10, 20, and 50 µM.

Why? To verify Beer-Lambert law compliance and detect aggregation (deviations from

linearity at high conc).

Blanking:

Use matched quartz cuvettes (1 cm path length).

Perform baseline correction with pure solvent.
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Acquisition:

Scan range: 200 nm to 500 nm.

Scan speed: Medium (approx. 200 nm/min) for high resolution.

Data interval: 0.5 nm.

pH Dependent Scan (Optional but Recommended):

If the derivative has an ionizable group, perform a scan at pH 2 (protonated pyridine) and

pH 10 (neutral).

Expectation: A sharp shift from ~290 nm (neutral) to ~320 nm (cation) confirms the

integrity of the 6-azaindole core.

1. Dissolve Sample
(MeOH, ~100 µM)

2. Prepare Dilutions
(5 - 50 µM)

3. Baseline Correction
(Pure Solvent)

4. Scan 200-500 nm

5. Analyze Derivatives
(1st/2nd Derivative for Peak Picking)
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Figure 3: Standardized workflow for accurate UV-Vis determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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